molecular formula C20H22ClN3O5S B2501735 N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896292-68-5

N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2501735
CAS RN: 896292-68-5
M. Wt: 451.92
InChI Key: ICGNICBWWMZFLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-phenylmaltimide with chlorosulfonic acid to yield sulfonyl chlorides, which can further react with amines to afford corresponding sulfonamides. This suggests that a similar approach could be used to synthesize the sulfonyl component of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide . The synthesis of another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, involves the use of 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, indicating that amide bond formation is a key step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the crystal structure . This information suggests that N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may also form a stable crystal structure with potential hydrogen bonding.

Chemical Reactions Analysis

The reactions of related sulfonyl chlorides with amines result in the formation of sulfonamides and can involve nucleophilic ring-opening or substitution reactions . These reactions are relevant to the chemical behavior of the sulfonyl and amide groups present in N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, suggesting that it may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide are not directly provided, the properties of related compounds can offer some insights. For example, the density, melting point, and solubility of such compounds can be influenced by their molecular structure and the presence of specific functional groups, such as sulfonyl and amide groups . The antifungal activity of a related compound against various pathogens suggests potential biological applications for N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, depending on its specific structure and properties .

Scientific Research Applications

Chemical Reactions and Syntheses

  • Reactions of N-(p-Chlorosulfonylphenyl)maleimide : This study explores the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the formation of sulfonyl chlorides and sulfonamides, among other products. These reactions are crucial for understanding the chemical behavior of compounds containing chlorophenyl and sulfonyl groups (Cremlyn & Nunes, 1987).

  • Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone : This paper details the synthesis of a compound with a 2-chlorophenyl and a phenylsulfonyl group, emphasizing the process development for high yield and purity. The methodologies discussed could be relevant for synthesizing related compounds (Kopach et al., 2010).

  • Molecular Interaction Studies : A study on the molecular interaction of a cannabinoid receptor antagonist highlights the significance of chlorophenyl and pyrrolidinyl groups in binding interactions, which might be analogous to the interactions involving the compound (Shim et al., 2002).

Applications in Material Science and Pharmacology

  • Synthesis of Electro-Optic Materials : The study on layer-by-layer self-assembled pyrrole-based chromophores as electro-optic materials demonstrates the utility of pyrrolidinyl and sulfonyl groups in developing nonlinear optical materials, potentially relevant to the applications of the compound (Facchetti et al., 2003).

  • Transformation of Heterocyclic Monoamine Oxidase-B Inactivators : This research illustrates how modifications to the molecular structure, such as N-methylation, can transform reversible monoamine oxidase-B inactivators into irreversible ones, highlighting the impact of structural changes on biological activity, which could be relevant for the pharmacological applications of related compounds (Ding & Silverman, 1993).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-29-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGNICBWWMZFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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